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Introduction

Apitolisib, also known as GDC-0980, is a potent, orally bioavailable small molecule that dually
inhibits Class | phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin
(mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that
governs cell proliferation, growth, survival, and metabolism.[3][4] Its frequent dysregulation in
various cancers makes it a prime target for therapeutic intervention.[5][6] By simultaneously
targeting two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC?2),
Apitolisib offers a comprehensive blockade of downstream signaling, which may overcome
resistance mechanisms associated with single-agent inhibitors.[1][7] This technical guide
provides an in-depth overview of Apitolisib, summarizing its mechanism of action, preclinical
and clinical data, and associated experimental methodologies.

Mechanism of Action

Apitolisib is a selective inhibitor of all four Class | PI3K isoforms (a, 3, 8, and y) and also
targets the ATP-binding site of mTOR kinase, affecting both mTORC1 and mTORC2
complexes.[1][8] This dual inhibition leads to a complete suppression of the PISK/AKT/mTOR
signaling cascade.[1] The inhibition of this pathway ultimately results in G1 cell-cycle arrest
and, in some cancer cell lines, the induction of apoptosis.[6] Preclinical studies have
demonstrated that Apitolisib is more effective than inhibiting either PI3K or mTOR alone.[1]
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Signaling Pathway and Point of Inhibition

The PISK/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth
factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate
phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn
phosphorylates a multitude of downstream targets, including the mTORC1 and mTORC2
complexes. mTORC1 activation promotes protein synthesis and cell growth, while mTORC2 is
involved in the full activation of AKT. Apitolisib intervenes at the level of PI3K and mTOR, as
depicted in the diagram below.
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Caption: PI3BK/AKT/mTOR signaling pathway with Apitolisib's points of inhibition.

Preclinical Data

Apitolisib has demonstrated potent and broad preclinical activity across a range of cancer
models.

In Vitro Activity

The inhibitory activity of Apitolisib against PI3K isoforms and mTOR has been quantified in
cell-free assays.

Target IC50 / Ki Reference
PI3Ka 5 nM (IC50) [8]
PI3KB 27 nM (IC50) [8]
PI3KS 7 nM (IC50) [8]
PI3Ky 14 nM (IC50) [8]
mTOR 17 nM (Ki) [8]

Apitolisib has shown potent anti-proliferative activity in various cancer cell lines, with particular
efficacy in those with PIK3CA mutations.[1]

Cell Line Cancer Type IC50 Reference
PC3 Prostate 307 nM [8]
MCF7 Breast 255 nM [8]
_ Induces apoptosis at
A-172 Glioblastoma [5]
20 pM
) Induces apoptosis at
U-118-MG Glioblastoma [5]
20 uM
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In Vivo Activity

In preclinical animal models, Apitolisib has demonstrated significant anti-tumor activity at well-
tolerated doses.

Model Cancer Type Dosing Outcome Reference

Tumor stasis or
PC-3 Xenograft Prostate 7.5 mg/kg ) [8]
regression

Tumor stasis or

MCF-7 Xenograft Breast 7.5 mg/kg ) [8]
regression
Various Breast, Ovarian, ] Potent tumor
5 mg/kg (daily) N [1]
Xenografts Lung, Prostate growth inhibition

Pharmacokinetics (Preclinical)

Preclinical pharmacokinetic studies in mice have shown that Apitolisib possesses favorable

properties.
Parameter Value Dosing Reference
Clearance (Clp) 9.2 mL/min/kg 1 mg/kg (i.v.) [8]
Volume of Distribution )
1.7 L/kg 1 mg/kg (i.v.) [1]
(Vss)
Oral Bioavailability High 5 and 50 mg/kg (oral) [1]

Clinical Data

Apitolisib has been evaluated in several clinical trials, primarily in patients with advanced solid
tumors.

Phase | Clinical Trials

Phase | studies were conducted to determine the safety, tolerability, maximum tolerated dose
(MTD), and recommended Phase Il dose (RP2D) of Apitolisib.
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Patient Doses o
Study . Key Findings Reference
Population Evaluated
RP2D: 40 mg
once daily. Dose-
First-in-human Advanced solid 2 - 70 mg (once proportional
: o [91[10][11]
study tumors daily) pharmacokinetic
s. Evidence of
antitumor activity.
>50% inhibition
Advanced solid
PIM4604g 2-70mg of pAkt at doses [1]

tumors

=38 mg.

Phase Il Clinical Trials

Phase Il trials have evaluated the efficacy of Apitolisib in specific cancer types.

Patient ) Key Efficacy
Study (Name) . Dosing Reference
Population Results
Recurrent or _
_ Median PFS: 3.5
persistent _
MAGGIE study ] 40 mg daily months. ORR: [7]
endometrial )
. 6% (confirmed).
carcinoma

Randomized
Phase I

Metastatic renal

cell carcinoma

40 mg once per

day

Median PFS: 3.7
months
(compared to 6.1  [12][13]
months for

everolimus).

Clinical Pharmacokinetics

Pharmacokinetic data from clinical trials have characterized the behavior of Apitolisib in

patients.
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] Patient
Parameter Value Dosing . Reference
Population

Recurrent or

) 0.469 uM (week ) persistent
Cmax (median) 40 mg daily ) [7]
1) endometrial
carcinoma
=290% )
Target ) Advanced solid
) suppression of 216 mg [9][11]
Modulation tumors
pPAKT

Safety and Tolerability

The most common treatment-related adverse events (AEs) observed in clinical trials are
consistent with the on-target effects of PI3K and mTOR inhibition.

Grade =23 Incidence (at
Adverse Event Reference
RP2D of 40 mg)

Hyperglycemia 18% - 46% [7119]
Rash 14% - 30% [71[9]
Diarrhea 10% - 20% [71[9]
Liver Dysfunction 12% 9]
Pneumonitis 8% 9]
Mucosal Inflammation 6% [9]
Fatigue 4% [°]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings.
Below are summaries of key experimental protocols used in the evaluation of Apitolisib.

PI3K and mTOR Kinase Assays

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5600677/
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600677/
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600677/
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600677/
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the in vitro inhibitory activity of Apitolisib against PI3K isoforms and
mTOR.

PI3K Assay: A common method is a fluorescence polarization assay. This assay measures
the formation of the product, 3,4,5-inositoltriphosphate (PIP3). The principle is the
competition between newly formed PIP3 and a fluorescently labeled PIP3 for binding to a
GRP-1 pleckstrin homology (PH) domain protein. The change in polarization is proportional
to the amount of unlabeled PIP3 produced, and thus to the PI3K enzyme activity. IC50
values are calculated from dose-response curves.[8]

MTOR Assay: A Lanthascreen™ fluorescence resonance energy transfer (FRET) assay is
frequently used. This involves a recombinant human mTOR catalytic domain and a GFP-
tagged 4E-BP1 substrate. Phosphorylation of 4E-BP1 by mTOR is detected using a terbium-
labeled antibody specific to the phosphorylated site. The FRET signal between terbium and
GFP is proportional to the extent of phosphorylation. Ki values are determined from dose-
response curves using a competitive tight-binding inhibition equation.[8]

Cell Proliferation Assays

Objective: To assess the effect of Apitolisib on the growth of cancer cell lines.

o Methodology: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay.
[8]

o Cancer cells (e.g., PC3, MCF7.1) are seeded in 384-well plates and incubated overnight.
o Apitolisib is added at various concentrations.
o Cells are incubated for a defined period (e.g., 3-4 days).

o CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal
proportional to the amount of ATP present, an indicator of metabolically active cells.

o Luminescence is read using a plate reader.

o IC50 values are calculated from the dose-response curves using a 4-parameter logistic
model.[8]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

The experimental workflow for a typical cell proliferation assay is outlined below.

Seed cells in
384-well plates

Incubate
overnight

.

Add Apitolisib at
various concentrations

:

Incubate for
3-4 days

Add CellTiter-Glo®

reagent

Read luminescence

Calculate IC50 values

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1684593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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